molecular formula C14H18N2O B3161391 (1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 869947-39-7

(1H-Indol-3-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B3161391
CAS RN: 869947-39-7
M. Wt: 230.31 g/mol
InChI Key: GUAGFSDMDPMFPI-UHFFFAOYSA-N
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Description

Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Tetrahydrofuran (THF) is a heterocyclic compound, consisting of a five-membered ring with four carbon atoms and one oxygen . The compound you mentioned seems to be a fusion of these two structures via a methylene bridge.


Molecular Structure Analysis

The molecular structure of this compound would likely show the bicyclic indole structure connected to the tetrahydrofuran ring via a methylene (-CH2-) bridge .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution, mainly at position 3 . Tetrahydrofuran is a common ether and is considered relatively reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Indole is a solid at room temperature, while tetrahydrofuran is a liquid .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various derivatives with an indole core, such as the ones involving palladacycles designed from bi- and tridentate ligands. These derivatives have been utilized as catalysts for chemical reactions like the Suzuki–Miyaura coupling and allylation of aldehydes. The detailed synthesis process, structural characterization, and applications of these derivatives highlight their significance in catalysis and synthetic chemistry (Singh et al., 2017).

Intermediates for Pharmacological Properties

Derivatives of the indole structure have been synthesized and identified as convenient intermediates for developing substances with potential pharmacological properties. The structural establishment of these compounds through various analytical methods paves the way for their application in medicinal chemistry and drug design (Ogurtsov & Rakitin, 2021).

Fluorescence Applications

Tridentate ligands derived from compounds including the indole structure have been synthesized for developing the {M(CO)3}^+ core for fluorescence applications. The synthesis and characterization of these ligands and their rhenium complexes demonstrate their potential in fluorescence and luminescence applications, which can be beneficial for imaging and sensing technologies (Wei et al., 2006).

Anticancer Agents and EGFR Inhibitors

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed and synthesized as novel scaffolds targeting the epidemal growth factor receptor (EGFR), demonstrating potent anticancer activities. The cytotoxic activities of these compounds were evaluated against various cancer cell lines, showcasing their potential as EGFR inhibitors and anticancer agents. This research emphasizes the role of indole derivatives in developing new therapeutic agents (Zhang et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure . Both indole and tetrahydrofuran have associated safety considerations .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. It may have interesting biological activity given the bioactive nature of many indole-containing compounds .

properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-(oxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-2,5-6,9,12,15-16H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAGFSDMDPMFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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